molecular formula C12H10F6N2 B12538121 4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821777-63-3

4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

Cat. No.: B12538121
CAS No.: 821777-63-3
M. Wt: 296.21 g/mol
InChI Key: KZPQQMPMOYOBBW-UHFFFAOYSA-N
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Description

4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile typically involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with ethyl 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrile or amine derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.

Scientific Research Applications

4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The benzonitrile group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 4-Cyano-3-trifluoromethylaniline
  • 4-Iodo-2-(trifluoromethyl)benzonitrile

Uniqueness

4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the presence of both ethyl 2,2,2-trifluoroethylamine and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high reactivity and specificity.

Properties

CAS No.

821777-63-3

Molecular Formula

C12H10F6N2

Molecular Weight

296.21 g/mol

IUPAC Name

4-[ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H10F6N2/c1-2-20(7-11(13,14)15)9-4-3-8(6-19)10(5-9)12(16,17)18/h3-5H,2,7H2,1H3

InChI Key

KZPQQMPMOYOBBW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(F)(F)F)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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